BenchChemオンラインストアへようこそ!

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Synthetic Methodology Process Chemistry Medicinal Chemistry

Select Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate for your kinase inhibitor programs targeting FLT3 and IRAK1/4. The 6-chloro substituent is essential for low nanomolar FLT3 potency (IC50: 2-50 nM), providing a 5- to 20-fold improvement over unsubstituted analogs. The 8-methyl carboxylate handle enables efficient aminocarbonylation to 8-carboxamides in 65-92% yields, a 14-21 percentage point advantage versus the 6-unsubstituted scaffold. A scalable one-pot synthesis achieves 78.3% isolated yield for the carboxylic acid precursor, reducing cost of goods for multi-gram procurement. This scaffold is patented across five therapeutic target classes (oncology, inflammation, IBD, cardiovascular, CNS), offering proven versatility for diverse drug discovery campaigns.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 760144-55-6
Cat. No. B2665678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
CAS760144-55-6
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN2C1=NC=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
InChIKeyLLUZMHIRKMOZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 760144-55-6): Procurement-Ready Heterocyclic Scaffold


Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a chlorinated imidazo[1,2-a]pyridine heterocyclic compound with molecular formula C9H7ClN2O2 and molecular weight of 210.62 g/mol [1]. This compound features a fused bicyclic core with a 6-position chlorine atom and an 8-position methyl carboxylate ester, positioning it as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis . The imidazo[1,2-a]pyridine scaffold is a privileged structure recognized across multiple therapeutic areas including kinase inhibition, anti-infective development, and central nervous system targeting [2]. Standard commercial specifications include purity of 95% or higher, with the compound available from multiple research chemical suppliers for laboratory and industrial procurement .

Why Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate Cannot Be Casually Replaced by Structural Analogs


The imidazo[1,2-a]pyridine scaffold exhibits extreme sensitivity to substitution pattern, with small positional or electronic modifications producing substantial divergences in downstream synthetic utility, physicochemical properties, and biological target engagement [1]. The 6-chloro substituent in this specific compound enables selective nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions that are not accessible with unsubstituted or differently halogenated analogs [2]. Furthermore, the 8-carboxylate ester serves as a hydrolyzable functional handle that can be converted to the carboxylic acid for amide coupling or retained as a metabolically relevant ester moiety [3]. Replacement with 2-position or 3-position carboxylate isomers introduces fundamentally different synthetic pathways and product profiles, while substituting the methyl ester with ethyl ester alters lipophilicity, crystallization behavior, and subsequent reaction kinetics [3]. Below are the specific, quantifiable differentiators that justify selection of this precise compound over available alternatives.

Quantitative Differentiators for Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: Evidence-Based Selection Criteria


Synthetic Accessibility: Validated One-Pot Method with 78.3% Isolated Yield for the Core Scaffold

A dedicated patent describes a scalable, one-pot synthetic method specifically for 6-chloro-8-carboxyl imidazo[1,2-a]pyridine derivatives, achieving 78.3% isolated yield for the carboxylic acid precursor that can be esterified to yield the target methyl ester [1]. In contrast, general literature methods for unsubstituted or alternatively substituted imidazo[1,2-a]pyridines typically report variable yields ranging from 45% to 72% depending on substitution pattern and reaction conditions [1]. This yield advantage translates to improved atom economy and reduced purification burden in downstream manufacturing.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Key Intermediate Purity Specification: Consistent ≥95% Purity Across Multiple Commercial Sources

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is commercially supplied with a minimum purity specification of 95% across multiple independent vendors including MuseChem, Bidepharm, and AKSci, with analytical documentation (NMR, HPLC) available upon request . In contrast, the unsubstituted imidazo[1,2-a]pyridine-8-carboxylate and the 2-carboxylate regioisomer exhibit more variable commercial purity ranges (typically 90-95%) and less consistent batch-to-batch characterization .

Quality Control Procurement Analytical Chemistry

Patent-Documented Utility as a Privileged Intermediate in Kinase Inhibitor Synthesis

The 6-chloroimidazo[1,2-a]pyridine scaffold, specifically substituted at the 8-position with a carboxylate ester, is explicitly claimed and exemplified as a synthetic intermediate in patent US-11542261-B2 (2023) for IRAK1/IRAK4 and FLT3 kinase inhibitors intended for acute myeloid leukemia (AML) and myelodysplastic syndromes [1]. This patent specifically notes that R1 substituents including chlorine at the 6-position provide compounds with FLT3 IC50 values in the nanomolar range (representative compounds: 2-50 nM) and synergistic activity with BCL2 inhibitors like venetoclax [1]. The 8-carboxylate serves as a critical handle for installing diverse amide and heterocyclic functionalities. In contrast, analogs lacking the 6-chloro substituent or bearing alternative halogens showed reduced FLT3 inhibitory potency by 5- to 20-fold in head-to-head comparisons within the same patent series [1].

Kinase Inhibition Cancer Therapeutics Drug Discovery

Divergent Synthetic Versatility at 8-Carboxylate vs. 2-Carboxylate or 3-Carboxylate Regioisomers

The 8-carboxylate regioisomer enables fundamentally different derivatization pathways compared to the 2-carboxylate and 3-carboxylate analogs [1][2]. Patent US20170101407 (Bayer) extensively demonstrates that 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides function as soluble guanylate cyclase (sGC) stimulators for cardiovascular indications, while 8-carboxylate derivatives are preferentially employed in kinase inhibitor programs targeting oncology applications [3]. The 8-position ester can be selectively hydrolyzed to the carboxylic acid for amide bond formation without affecting the 6-chloro substituent, whereas 3-carboxylate derivatives require different protecting group strategies and exhibit distinct steric and electronic properties that alter target binding profiles [2]. Additionally, aminocarbonylation of 6-chloroimidazo[1,2-a]pyridine at the 8-position via heterogeneous palladium catalysis proceeds with yields of 65-92% for carboxamide formation, a transformation not feasible with the same efficiency at the 2- or 3-positions due to differing electronic environments [2].

Medicinal Chemistry Synthetic Chemistry Drug Development

Established Track Record as a Versatile Intermediate Across Multiple Therapeutic Indications

The 6-chloroimidazo[1,2-a]pyridine core appears as an intermediate or final compound scaffold in patents spanning at least five distinct therapeutic areas: (1) IRAK/FLT3 kinase inhibition for hematologic malignancies (2023) [1]; (2) IRAK4 inhibition for inflammatory and autoimmune diseases (2023) [2]; (3) RIPK2 inhibition for inflammatory bowel disease (2023) [3]; (4) sGC stimulation for cardiovascular disorders (2017) [4]; and (5) dopamine D4 antagonism for psychotic disorders (1998) [5]. In contrast, the unsubstituted imidazo[1,2-a]pyridine scaffold appears primarily in antiulcer/H+/K+-ATPase literature from the 1990s with limited recent patent activity, and the 2-carboxylate regioisomer is documented almost exclusively as an intermediate for benzodiazepine receptor ligands [6]. The 6-chloro-8-carboxylate combination thus demonstrates broader and more contemporary industrial relevance.

Multi-Target Drug Discovery Pharmaceutical Intermediate Patent Analysis

Validated Downstream Carboxamide Derivatization Yields: 65-92% Range for 8-Position Amide Bond Formation

Recent methodology published in Molecules (2024) demonstrates that 6-chloroimidazo[1,2-a]pyridine-8-carboxylate derivatives undergo efficient heterogeneous palladium-catalyzed aminocarbonylation to yield 8-carboxamides in 65-92% isolated yields, depending on the amine nucleophile [1]. This reaction tolerates a range of primary and secondary amines including aniline derivatives, benzylamines, and aliphatic amines, with the 6-chloro substituent remaining intact throughout the transformation. In contrast, 6-unsubstituted imidazo[1,2-a]pyridine-8-carboxylates show reduced aminocarbonylation efficiency (48-71% yields) under identical conditions due to electronic deactivation at the 8-position [1]. The 6-chloro substituent exerts an electron-withdrawing inductive effect that enhances the electrophilicity of the adjacent 8-carboxyl carbonyl, facilitating nucleophilic attack and improving conversion.

Late-Stage Functionalization Amide Coupling Process Chemistry

Target Application Scenarios for Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 760144-55-6)


Medicinal Chemistry: FLT3 and IRAK Kinase Inhibitor Development

This compound is the documented core scaffold for FLT3 and IRAK1/4 kinase inhibitor programs targeting acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as explicitly claimed in US-11542261-B2 [1]. The 6-chloro substituent is essential for achieving low nanomolar FLT3 inhibitory potency (IC50: 2-50 nM), with 5- to 20-fold improved activity compared to unsubstituted or fluoro-substituted analogs evaluated in the same patent series [1]. The 8-carboxylate methyl ester can be hydrolyzed to the carboxylic acid and coupled with diverse amine-containing fragments to explore SAR at the solvent-exposed region of the kinase binding pocket, enabling systematic optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Methodology: High-Yield Aminocarbonylation for Carboxamide Library Synthesis

The 6-chloro substitution enhances aminocarbonylation efficiency at the 8-position, enabling library synthesis of 8-carboxamides in 65-92% yields via heterogeneous Pd-catalyzed carbonylation [2]. This represents a 14-21 percentage point yield advantage over the 6-unsubstituted analog (48-71% yields) under identical conditions [2]. This efficiency gain translates to more reliable parallel synthesis, reduced reagent consumption, and higher success rates in medicinal chemistry campaigns requiring amide bond formation as a key diversification step. The reaction tolerates anilines, benzylamines, and aliphatic amines without affecting the 6-chloro substituent, preserving this site for subsequent functionalization.

Process Chemistry: Scalable Synthesis Using Validated One-Pot Protocol

Procurement of this specific compound ensures access to a documented scalable synthetic route described in CN104725376A, which achieves 78.3% isolated yield for the carboxylic acid precursor using a one-pot cyclocondensation protocol [3]. This yield advantage of approximately 6-33 percentage points over general imidazo[1,2-a]pyridine synthetic methods [3] reduces the cost of goods for multi-gram to kilogram-scale production and improves atom economy. The method uses readily available 2-aminonicotinic acid derivatives and chloroacetaldehyde, with workup by simple filtration and washing, minimizing chromatographic purification requirements.

Multi-Target Drug Discovery: Patent-Relevant Scaffold with Broad Industrial Applicability

The 6-chloro-8-carboxylate imidazo[1,2-a]pyridine scaffold has been patented for at least five distinct therapeutic target classes between 2017 and 2023: FLT3/IRAK kinases (oncology), IRAK4 (inflammation/autoimmunity), RIPK2 (inflammatory bowel disease), soluble guanylate cyclase (cardiovascular), and dopamine D4 (CNS) [1][4][5][6][7]. This breadth of validated industrial applications distinguishes this specific substitution pattern from the 2-carboxylate regioisomer (primarily benzodiazepine receptor ligands) and the unsubstituted scaffold (primarily 1990s-era antiulcer agents). For drug discovery organizations seeking to access multiple therapeutic areas from a single core building block, this compound offers demonstrated versatility and reduced procurement complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.